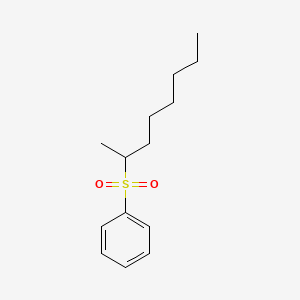

(Octane-2-sulfonyl)-benzene

Description

Contextualization of Sulfones in Contemporary Organic Chemistry Research

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group, with the general structure R-S(=O)₂-R'. wikipedia.org This group's stability and strong electron-withdrawing nature make sulfones pivotal in modern organic chemistry. researchgate.netresearchgate.net They serve as versatile building blocks and are integral to the synthesis of complex molecules. nih.gov The sulfonyl group is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.govjchemrev.com Their utility is so recognized that they have been described as "chemical chameleons" due to their varied reactivity under different conditions.

The academic interest in sulfones is also driven by their role as intermediates in a wide array of organic transformations. researchgate.netresearchgate.net Research is continually focused on developing novel and more sustainable methods for their synthesis, including traditional oxidation of sulfides and modern photocatalytic and electrochemical techniques. nih.gov Furthermore, sulfones are crucial in the development of new synthetic methodologies for creating carbon-carbon bonds, a fundamental process in organic synthesis. rsc.org

Overview of the Research Landscape Pertaintaining to Alkylsulfonylbenzene Architectures

Alkylsulfonylbenzenes, where a sulfonyl group is bonded to an alkyl chain and a benzene (B151609) ring, are a significant subclass of sulfones. The research landscape for these compounds is broad, with a strong emphasis on their synthesis and application. Methodologies for their creation often involve the oxidation of corresponding sulfides or through sulfonylation of aromatic compounds. jchemrev.comthieme-connect.com

These architectures are of particular interest in medicinal chemistry, as the alkylsulfonylbenzene moiety is a structural motif in various biologically active compounds. jchemrev.comopenaccessjournals.comacs.org Researchers explore how modifications to the alkyl chain and the benzene ring affect the molecule's properties and potential therapeutic efficacy. Additionally, the sulfonyl group can be used as a "blocking group" in complex aromatic syntheses, allowing for precise control over the position of other substituents before being removed. masterorganicchemistry.com The development of new catalytic methods, including those using transition metals, continues to expand the toolkit for creating diverse and functionalized alkylsulfonylbenzene derivatives. rsc.org

Rationale for Focused Investigation of (Octane-2-sulfonyl)-benzene within Sulfone Chemistry

The specific academic pursuit of this compound stems from its distinct structural features, which make it an excellent model for several areas of investigation within sulfone chemistry.

A primary reason for its study is its chirality. The presence of a stereocenter at the second carbon of the octane (B31449) chain makes this compound a valuable chiral building block. rsc.orgacs.org The synthesis of such chiral sulfones is a significant area of research, with methods like asymmetric hydrogenation being developed to produce them with high enantioselectivity. rsc.orgrsc.org These chiral molecules are crucial as synthons in organic and pharmaceutical synthesis and can be transformed into other important chiral compounds like acids and alcohols. rsc.orgacs.org

Furthermore, the defined structure of this compound, with its long, non-polar alkyl chain and aromatic ring, makes it an ideal candidate for studying structure-activity relationships. By serving as a well-defined scaffold, it allows researchers to probe how lipophilicity and steric factors influence the physical and biological properties of sulfone-containing molecules.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄H₂₂O₂S |

| Molecular Weight | 254.39 g/mol |

| CAS Number | 51801-03-7 |

| Appearance | Not specified, likely a solid or liquid |

| Chirality | Chiral at C2 of the octane chain |

Table 1: Physicochemical Properties of this compound. nih.govsigmaaldrich.com

The investigation into this specific compound provides foundational knowledge applicable to more complex systems, driving innovation in areas from asymmetric catalysis to materials science. rsc.orgnih.gov

Classical and Evolving Approaches to Alkylsulfonylbenzene Synthesis

The traditional methods for synthesizing sulfones have been refined over the years, offering reliable and often scalable routes to compounds like this compound. These approaches typically involve the formation of the sulfonyl group through oxidation or the construction of the carbon-sulfur bond via established organic reactions.

Oxidative Routes to Sulfones: From Sulfides and Sulfoxides Precursors

The oxidation of sulfides and sulfoxides is a direct and widely employed method for the synthesis of sulfones. organic-chemistry.orgrsc.orgresearchgate.netthieme-connect.com This transformation involves the conversion of the sulfur atom to its highest oxidation state. For the synthesis of this compound, this would typically start from (octane-2-ylthio)benzene or (octane-2-sulfinyl)benzene.

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgrsc.org The reaction is often catalyzed to enhance its efficiency and selectivity. For instance, the oxidation of sulfides using 30% hydrogen peroxide can be catalyzed by metal carbides, such as tantalum carbide for sulfoxides and niobium carbide for sulfones. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of 2,2,2-trifluoroacetophenone as an organocatalyst with H₂O₂, where the reaction conditions can be tuned to selectively yield either the sulfoxide (B87167) or the sulfone. organic-chemistry.org

| Oxidizing System | Precursor | Product | Key Features |

| 30% H₂O₂ / Niobium Carbide | (Octane-2-ylthio)benzene | This compound | Efficient and recyclable catalyst. organic-chemistry.orgorganic-chemistry.org |

| 30% H₂O₂ / Tantalum Carbide | (Octane-2-ylthio)benzene | (Octane-2-sulfinyl)benzene | Selective for sulfoxide formation. organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / 2,2,2-Trifluoroacetophenone | (Octane-2-ylthio)benzene | This compound | Selectivity dependent on reaction conditions. organic-chemistry.org |

| Urea-hydrogen peroxide / Phthalic anhydride | (Octane-2-ylthio)benzene | This compound | Metal-free and environmentally friendly. organic-chemistry.org |

| Selectfluor | (Octane-2-ylthio)benzene | This compound | Practical and efficient at ambient temperature. organic-chemistry.org |

The chemoselectivity of sulfide (B99878) oxidation can also be controlled by the reaction temperature and the choice of oxidant. organic-chemistry.org For example, using molecular oxygen or air as the terminal oxidant can provide access to either sulfoxides or sulfones depending on the conditions. organic-chemistry.org

Friedel-Crafts Sulfonylation of Aromatic Systems with Alkylsulfonyl Halides

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of various substituents to an aromatic ring. libretexts.org In the context of synthesizing this compound, Friedel-Crafts sulfonylation involves the reaction of benzene with octane-2-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askfilo.comchemguide.co.uk

The mechanism involves the formation of a sulfonyl cation or a highly polarized complex between the sulfonyl chloride and the Lewis acid, which then acts as the electrophile in an electrophilic aromatic substitution reaction with benzene.

Reaction Scheme:

While Friedel-Crafts alkylation can be prone to carbocation rearrangements and polyalkylation, Friedel-Crafts acylation and, by extension, sulfonylation are generally less susceptible to these side reactions. libretexts.org However, the regioselectivity can be a factor with substituted benzenes. chemguide.co.uk For the synthesis of this compound from unsubstituted benzene, this is not a concern.

Alkylation and Arylation Strategies Involving Sulfinate Salts

Sulfinate salts are versatile nucleophiles that can react with electrophiles to form sulfones. thieme-connect.com For the synthesis of this compound, two main retrosynthetic approaches are possible using this strategy: the alkylation of a benzenesulfinate salt or the arylation of an octane-2-sulfinate salt.

The alkylation of sodium benzenesulfinate with a suitable 2-octyl electrophile (e.g., 2-bromooctane) is a common method. thieme-connect.com This S-alkylation of the ambident sulfinate nucleophile leads to the desired sulfone. researchgate.net

| Reactants | Product | Reaction Type |

| Sodium benzenesulfinate + 2-Bromooctane (B146060) | This compound | Nucleophilic substitution |

| Sodium octane-2-sulfinate + Halobenzene | This compound | Nucleophilic aromatic substitution (requires activated aryl halide) |

The alkylation of magnesium sulfinates, which can be prepared from Grignard reagents and sulfur dioxide, also provides a convenient route to sulfones. nih.gov This method allows for the direct transformation of functionalized aromatic or heteroaromatic halides into sulfones. nih.gov

Addition Reactions to Unsaturated Hydrocarbons

The addition of sulfonyl radicals to alkenes and alkynes is a valuable method for constructing sulfonyl compounds. nih.gov This approach can be applied to the synthesis of this compound by the addition of a benzenesulfonyl radical to an octene isomer, followed by subsequent transformations if necessary. For instance, the radical addition of benzenesulfonyl chloride or iodide to 1-octene, initiated by light or a radical initiator, would yield a halogenated intermediate that could then be dehalogenated to afford this compound.

More direct methods involve the hydrosulfonylation of alkenes. mdpi.com While many of these reactions are catalyzed, some catalyst-free methods for the addition of sulfinic acids to activated alkenes have been developed. mdpi.comchemrxiv.org

Modern Catalytic Approaches for the Construction of the this compound Framework

Modern synthetic chemistry has seen a surge in the development of catalytic methods, particularly those employing transition metals, to form challenging chemical bonds with high efficiency and selectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic compounds, including aryl sulfones. researchgate.nettandfonline.comrsc.org These methods offer a powerful alternative to classical approaches, often with broader substrate scope and milder reaction conditions. For the synthesis of this compound, these reactions would typically involve the coupling of a benzene-derived component with an octane-2-sulfonyl component, or vice versa.

A variety of transition metals, including palladium, copper, nickel, and gold, have been shown to catalyze the formation of C-S bonds. acs.orgorganic-chemistry.orgnanomaterchem.com Common coupling partners include aryl halides or boronic acids with sulfinate salts.

| Catalyst System | Coupling Partners | Product |

| Palladium catalyst | Aryl boronic acid + Alkylsulfonyl chloride | Alkyl aryl sulfone organic-chemistry.org |

| Copper catalyst | Arylboronic acid + Sulfinic acid salt | Alkyl aryl sulfone organic-chemistry.orgnanomaterchem.com |

| Nickel catalyst | Aryl boronic acid + Potassium metabisulfite + Alkyl halide | Alkyl aryl sulfone researchgate.net |

| Gold catalyst | Aryl iodide + Silver-based thionucleophile | Aryl sulfone acs.org |

For example, a palladium-catalyzed coupling of phenylboronic acid with octane-2-sulfonyl chloride would directly yield this compound. organic-chemistry.org Similarly, a copper-catalyzed reaction between phenylboronic acid and sodium octane-2-sulfinate would also afford the target molecule. organic-chemistry.org

Recent advancements have also focused on the use of sulfones themselves as coupling partners in desulfonylative cross-coupling reactions, further expanding the synthetic utility of this functional group. nih.govscripps.edu

Photocatalytic Strategies in Sulfone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the anti-Markovnikov hydrosulfonylation of unactivated alkenes, a reaction directly applicable to the synthesis of this compound from 1-octene. organic-chemistry.orgacs.org This approach typically involves the generation of a sulfonyl radical from a suitable precursor, which then adds to the alkene.

A notable strategy employs an iridium-based photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, to mediate the reaction between sodium sulfinates and a variety of unactivated alkenes. organic-chemistry.orgresearchgate.net The reaction proceeds through a free-radical mechanism initiated by a single-electron transfer (SET) from the photoexcited catalyst to the sodium sulfinate, generating a sulfonyl radical. This radical then adds to the alkene double bond. The presence of acetic acid is crucial, as it converts the sodium sulfinate into sulfinic acid, which serves as a hydrogen atom donor in the final step to yield the alkyl sulfone product. organic-chemistry.org This method demonstrates high yields and excellent anti-Markovnikov regioselectivity for a broad range of unactivated olefins. organic-chemistry.orgresearchgate.net

In a move towards greener chemistry, a photocatalyst-free hydrosulfonylation of unactivated alkenes has also been developed. rsc.org This method utilizes sulfinic acids directly, which are believed to act as the light-absorbing species under UV-visible light irradiation. The reaction is thought to proceed via a radical chain pathway, offering good yields and anti-Markovnikov selectivity without the need for a metal catalyst. rsc.org

These photocatalytic methods offer mild, efficient, and highly regioselective pathways to linear alkyl sulfones from simple alkenes, representing a significant advancement in sulfone synthesis. organic-chemistry.orgrsc.org

Table 1: Photocatalytic Hydrosulfonylation of Unactivated Alkenes

| Alkene Substrate | Sulfonyl Source | Catalyst/Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Unactivated Terminal Alkenes | Sodium Sulfinates | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Blue LEDs, Acetic Acid | Anti-Markovnikov | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Unactivated Alkenes | Sulfinic Acids | Photocatalyst-Free, Light Irradiation | Anti-Markovnikov | Good | rsc.org |

| Styrenes | Sodium Sulfinates | Diarylmethylium Tetrafluoroborates, Visible Light | Anti-Markovnikov | Not specified | researchgate.net |

C-H Functionalization Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom- and step-economical strategy for synthesizing complex molecules. nih.govnih.gov For a compound like this compound, this would ideally involve the direct sulfonylation of an unactivated C(sp³)–H bond at the second position of octane.

Significant progress has been made in the direct sulfonylation of C(sp³)–H bonds. nih.govrowan.edu One innovative approach involves a photoinduced C(sp³)–H sulfination using sodium metabisulfite. rsc.org This reaction is proposed to proceed via the excitation of sulfur dioxide to a reactive triplet state, which then abstracts a hydrogen atom from the alkane substrate. This generates an alkyl radical that can be trapped by another molecule of sulfur dioxide, ultimately leading to a sulfinate salt. rsc.org These sulfinates are versatile intermediates that can be converted into various sulfonyl compounds. rsc.org

Another powerful method combines dual asymmetric photocatalysis with a radical relay strategy for the three-component asymmetric sulfonylation of alkanes. nih.govresearchgate.net This process utilizes a chiral nickel catalyst and an organophotocatalyst to functionalize C(sp³)–H precursors with a sulfur dioxide surrogate and an α,β-unsaturated carbonyl compound. nih.govresearchgate.net The reaction proceeds under mild photochemical conditions and can deliver chiral sulfones with high regio- and enantioselectivity. researchgate.net While selectivity among different C-H bonds in a linear alkane like octane remains a challenge, these methods provide a foundation for future developments in the direct synthesis of this compound from octane itself. nih.gov

Table 2: Direct C-H Functionalization for Sulfone Synthesis

| C-H Precursor | Sulfonyl Source | Methodology | Key Features | Reference |

|---|---|---|---|---|

| Cycloalkanes, Alkanes | SO₂ Surrogate | Dual Asymmetric Photocatalysis (Chiral Ni + Organophotocatalyst) | High regio- and enantioselectivity for α-C chiral sulfones. | nih.govresearchgate.net |

| Aliphatic C-H bonds | Sodium Metabisulfite | Photoinduced C(sp³)–H Sulfination | Direct access to sulfinate salts from C-H bonds. | rsc.org |

| C(sp³)-rich scaffolds | SO₂ | Decatungstate Photocatalysis (Photo-HAT) | Direct conversion of C(sp³)–H bonds to alkyl sulfinic acids. | nih.gov |

Electrochemical Synthesis of Alkylsulfonylbenzenes

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, replacing chemical redox agents with electric current. rsc.orgacs.org This approach has been successfully applied to the synthesis of various sulfones.

Anodic Oxidation in Sulfone Formation

A primary electrochemical route to sulfones is the anodic oxidation of the corresponding sulfides. nih.govresearchgate.netacs.org For the synthesis of this compound, this would involve the oxidation of 2-(phenylthio)octane. The process is typically conducted under a constant current, and the selectivity between the sulfoxide and the sulfone can often be controlled by adjusting the reaction conditions, such as the solvent and the applied current. nih.govacs.org For instance, using methanol as the solvent and a higher current (10 or 20 mA) generally favors the formation of the sulfone as the major product. nih.govacs.org The oxygen atoms incorporated into the sulfonyl group are derived from water present in the reaction medium. nih.govresearchgate.net This method is valued for its operational simplicity and avoidance of heavy metal oxidants. acs.org

Utilization of Sulfonyl Hydrazides in Electrosynthesis

Sulfonyl hydrazides have proven to be versatile sulfonyl radical precursors in electrochemical reactions. acs.orgnih.gov When subjected to electrochemical methods, sulfonyl hydrazides can be oxidized at the anode to generate sulfonyl radicals. acs.orgrsc.org These radicals can then participate in various transformations, such as addition to alkenes or alkynes. acs.org

For example, the electrosynthesis of vinyl sulfones has been achieved by reacting alkenes with sulfonyl hydrazides, often mediated by an electrolyte like potassium iodide (KI). rsc.orgnih.govnih.gov In a typical setup, the reaction is performed in an undivided cell at room temperature. rsc.orgscispace.com The sulfonyl hydrazide is activated by an iodide radical generated at the anode, leading to the formation of a sulfonyl radical, which adds to the alkene. Subsequent oxidation and elimination steps yield the vinyl sulfone. nih.gov This method is advantageous as it often proceeds under transition-metal- and external-oxidant-free conditions, sometimes even in water. rsc.orgscispace.com

Electrochemical Difunctionalization of Alkenes with Sulfonyl Sources

Electrochemical difunctionalization of alkenes allows for the simultaneous introduction of a sulfonyl group and another functional group across a double bond in a single, highly atom-economical step. researchgate.netrsc.org This strategy is particularly promising for converting simple feedstocks like 1-octene into more complex functionalized sulfones.

One such transformation is the alkoxysulfonylation, where an alkene reacts with a sulfonyl source (such as a sulfonyl hydrazine or a sodium sulfinate) and an alcohol. acs.orgacs.orgnih.gov The reaction, carried out in an undivided electrolytic cell, involves the anodic oxidation of the sulfonyl precursor to generate a sulfonyl radical. This radical adds to the alkene, and the resulting carbocationic intermediate is trapped by the alcohol, affording a β-alkoxy sulfone. acs.org This process is green, often using a carbon anode and evolving hydrogen gas as the only byproduct at the cathode. acs.org

Other difunctionalization reactions, such as azidosulfonylation, have also been developed, providing access to β-azidoarylsulfones by reacting alkenes with sulfonyl hydrazides and trimethylsilyl azide (TMSN₃). nih.gov These electrochemical methods highlight a sustainable and versatile approach to complex sulfone structures. rsc.orgnih.gov

Table 3: Electrochemical Synthesis of Sulfones

| Methodology | Substrates | Key Intermediates/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Anodic Oxidation | Aryl Alkyl Sulfides | Direct oxidation at anode | Aryl Alkyl Sulfones | nih.govacs.org |

| Sulfonylation | Alkenes, Sulfonyl Hydrazides | Sulfonyl Radicals, KI (mediator) | Vinyl Sulfones | rsc.orgnih.gov |

| Alkoxysulfonylation | Alkenes, Sulfonyl Hydrazides, Alcohols | Sulfonyl Radicals | β-Alkoxy Sulfones | acs.orgacs.org |

| Azidosulfonylation | Alkenes, Sulfonyl Hydrazides, TMSN₃ | Sulfonyl Radicals, Azidyl Radicals | β-Azido Sulfones | nih.gov |

Biocatalytic Routes for Sulfone Synthesis: Potential for this compound

Biocatalysis offers an attractive approach for the synthesis of sulfones, particularly for producing chiral molecules with high enantioselectivity under mild, environmentally benign conditions.

One promising strategy involves the use of ene reductases in a photoenzymatic system. bohrium.com Engineered variants of these enzymes can catalyze the radical-mediated stereoselective hydrosulfonylation of alkenes. This method can produce a range of β-chiral sulfonyl compounds with high yields and excellent enantiomeric ratios. bohrium.com This approach could potentially be adapted for the asymmetric synthesis of this compound from 1-octene, providing access to a specific enantiomer.

Another chemoenzymatic strategy involves a two-step sequence. First, a β-keto sulfone is synthesized via a chemical method, such as the iron(III)-catalyzed oxosulfonylation of an alkyne with a sodium sulfinate. d-nb.info The resulting prochiral β-keto sulfone is then subjected to a highly selective bioreduction using an alcohol dehydrogenase. This enzymatic step, which can be designed to use either (R)- or (S)-selective enzymes, provides access to optically active β-hydroxy sulfones with excellent optical purities. d-nb.info While not a direct route to this compound, this methodology demonstrates the potential of biocatalysis to create valuable chiral sulfone building blocks. d-nb.infoorganic-chemistry.org These biocatalytic methods represent a frontier in sulfone synthesis, promising highly selective and sustainable routes to chiral sulfur-containing compounds. bohrium.comd-nb.info

Structure

3D Structure

Properties

CAS No. |

51801-03-7 |

|---|---|

Molecular Formula |

C14H22O2S |

Molecular Weight |

254.39 g/mol |

IUPAC Name |

octan-2-ylsulfonylbenzene |

InChI |

InChI=1S/C14H22O2S/c1-3-4-5-7-10-13(2)17(15,16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |

InChI Key |

PNIHDTDKDYLWPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octane 2 Sulfonyl Benzene

Enzymatic Transformations for Sulfur Oxidation

The biocatalytic oxidation of sulfides to sulfones represents a highly efficient and selective method for synthesizing compounds like this compound. This approach utilizes enzymes, which are nature's catalysts, to perform specific chemical transformations under mild conditions. The primary advantage of enzymatic synthesis is the potential for high chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups and reducing the formation of unwanted byproducts. The main concern with the enzymatic oxidation of a sulfide (B99878) is often to avoid over-oxidation to the sulfone; however, in this case, the sulfone is the desired product. researchgate.net

Key enzyme classes that have been successfully employed for the oxidation of sulfur-containing organic compounds include monooxygenases and dioxygenases. researchgate.netnih.gov These enzymes are capable of activating molecular oxygen and transferring one or two oxygen atoms to the sulfur center of a thioether precursor, such as 2-(phenylthio)octane, to first form the corresponding sulfoxide (B87167) and subsequently the target sulfone, this compound.

Monooxygenases: Flavin-dependent monooxygenases, particularly cyclohexanone monooxygenases (CHMOs), have been extensively studied for their ability to catalyze the enantioselective oxidation of various sulfides. rsc.org Research has shown that these enzymes can oxidize alkyl aryl sulfides with high levels of enantioselectivity. rsc.org The 4a-peroxyflavin intermediate within the enzyme's active site is believed to act as an electrophile, attacking the sulfur atom of the substrate. rsc.org Studies on a range of alkyl aryl sulfides have indicated that the size of the alkyl chain can influence the rate of oxidation. rsc.org For instance, an increase in the alkyl chain length has been observed to increase the initial oxidation rates, a finding that is directly relevant to the eight-carbon chain in the precursor to this compound. rsc.org

Dioxygenases: Ring-hydroxylating dioxygenases, such as nitrobenzene dioxygenase (NBDO), have also been shown to perform the enantioselective oxidation of aromatic sulfides. researchgate.net The activity of these enzymes is often dependent on the size and electronic properties of the substrate. researchgate.net Through protein engineering techniques like site-directed mutagenesis, it is possible to modify the active site of these enzymes to improve both their activity and selectivity for specific substrates. researchgate.net While dioxygenases are well-known for catalyzing cis-dihydroxylation on aromatic rings, competition between this reaction and sulfoxidation at the sulfur atom has been observed. researchgate.netnih.gov For a substrate like 2-(phenylthio)octane, the desired reaction is exclusively the oxidation of the sulfur atom.

The table below summarizes representative findings from studies on the enzymatic oxidation of alkyl aryl sulfides, which serve as models for the synthesis of this compound.

| Enzyme Type | Enzyme Source / Name | Substrate Class | Product | Key Research Findings |

|---|---|---|---|---|

| Monooxygenase | Acinetobacter calcoaceticus (CHMO) | Alkyl aryl sulfides | Chiral Sulfoxides | High enantioselectivity observed. Increased alkyl chain size can increase initial oxidation rates. rsc.org |

| Dioxygenase | Comamonas sp. (NBDO) | para-substituted alkyl aryl sulfides | Chiral Sulfoxides | Enzyme activity is dependent on substrate size. Mutagenesis can improve activity and enantioselectivity. researchgate.net |

| Various Microorganisms | Screened Bacteria and Fungi | Various Sulfides (e.g., Butyl phenyl sulfide) | Sulfones | Observed complete oxidation to the sulfone, with the sulfoxide as a minor or non-existent product in some strains. orientjchem.org |

Reactivity Profiles and Transformational Chemistry of Octane 2 Sulfonyl Benzene

Chemical Transformations Involving the Sulfonyl Moiety

The phenylsulfonyl group is not merely a passive spectator in the structure of (Octane-2-sulfonyl)-benzene; it is an active participant that governs the molecule's reactivity. Its ability to stabilize adjacent negative charges, act as a competent leaving group, and participate in molecular rearrangements makes it a cornerstone of the compound's chemical profile.

The Sulfonyl Group as a Stabilizing and Activating Unit for Adjacent Carbanions and Radicals

The sulfonyl group (—SO₂—) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This property has a profound effect on the acidity of the hydrogen atoms on the carbons alpha (α) to the sulfonyl group (C1 and C3 of the octane (B31449) chain). The strong inductive effect of the sulfonyl group polarizes the C-H bonds, making the α-protons significantly more acidic than those in a simple alkane.

When a strong base is introduced, it can readily abstract an α-proton to form a carbanion. This resulting carbanion is substantially stabilized through delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This stabilization facilitates the formation of the carbanion, making it a key reactive intermediate for forming new carbon-carbon bonds at the positions adjacent to the sulfonyl moiety.

| Compound | Approximate pKa | Effect of Sulfonyl Group |

| Ethane (CH₃-CH₃) | ~50 | Baseline |

| Dimethyl sulfone (CH₃-SO₂-CH₃) | ~31 | Increased acidity |

Conversely, while the sulfonyl group stabilizes carbanions, its electron-withdrawing nature generally destabilizes adjacent carbon-centered radicals. Free radicals are electron-deficient species, and the presence of a nearby electron-withdrawing group further diminishes electron density, leading to a less stable radical intermediate. This effect influences the pathways of radical-initiated reactions involving this compound.

Sulfonyl Group as a Versatile Leaving Group in Elimination Reactions

The phenylsulfonyl group is an excellent leaving group, a property leveraged in several important synthetic transformations, most notably the Julia Olefination and its variants. organic-chemistry.orgorganic-chemistry.orgchemistnotes.com This reaction is a cornerstone method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds.

In the classical Julia-Lythgoe olefination, the carbanion generated from this compound (or a similar phenyl sulfone) attacks an aldehyde or ketone. This addition forms a β-hydroxy sulfone, which is then typically acylated (e.g., with acetic anhydride) to form a β-acetoxy sulfone. In the final step, reductive elimination using a reducing agent like sodium amalgam results in the formation of an alkene, with the sulfonyl group being eliminated. chemistnotes.com This process generally yields the more stable (E)-alkene with high selectivity. organic-chemistry.orgnih.gov

A key modification, the Julia-Kocienski olefination, utilizes heteroaryl sulfones (like benzothiazolyl sulfones) to enable a one-pot reaction that proceeds under milder conditions and often with high stereoselectivity. organic-chemistry.orgalfa-chemistry.com

Table of Julia Olefination Variants

| Reaction Name | Key Reagent | Advantage | Typical Product |

|---|---|---|---|

| Julia-Lythgoe Olefination | Phenyl sulfone | High (E)-selectivity | (E)-Alkene |

Rearrangement Reactions Involving Sulfonyl Functionality

The sulfonyl group in structures like this compound can participate in notable rearrangement reactions, which create new carbon-carbon bonds and fundamentally alter the molecular skeleton.

One such transformation is the Ramberg–Bäcklund reaction , which converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.orgsynarchive.com For this to occur with this compound, it would first need to be halogenated at one of the α-carbons (C1 or C3). Upon treatment with a strong base, the resulting carbanion displaces the halogen in an intramolecular fashion to form a transient, three-membered episulfone intermediate. This strained ring readily collapses, eliminating sulfur dioxide (SO₂) and forming a carbon-carbon double bond. youtube.com

Another significant transformation is the Truce–Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where an aryl sulfone rearranges upon treatment with a strong base. wikipedia.orgcdnsciencepub.com In a typical Truce-Smiles rearrangement, a carbanion formed on a carbon adjacent to the sulfonyl group attacks the ipso-carbon of the phenyl ring, causing the phenyl group to migrate from the sulfur atom to the carbon atom. cdnsciencepub.com This reaction results in the formation of a new carbon-carbon bond and converts the aryl sulfone into a sulfinic acid after workup. Recent developments have also explored radical and photoinduced versions of this rearrangement. rsc.orgacs.org

Reactions at the Alkyl Chain of this compound

The presence of the sulfonyl group directly activates the attached octane chain, making it a site for further chemical modification and functionalization.

Functionalization of the Alkyl Moiety

The primary site for functionalization on the octane chain is the α-carbon, due to the increased acidity of the α-protons as discussed previously. Deprotonation with a strong base, such as an organolithium reagent or a metal amide, generates a stabilized carbanion. This nucleophilic carbanion can then react with a wide range of electrophiles to install new functional groups. msu.edu

Common functionalization reactions include:

Alkylation: Reaction with alkyl halides introduces new alkyl chains at the α-position, allowing for the construction of more complex carbon skeletons. acs.org

Acylation: Reaction with acyl chlorides or anhydrides can introduce ketone functionalities.

Halogenation: Electrophilic halogenating agents can be used to install halogen atoms at the α-position, creating precursors for other reactions like the Ramberg–Bäcklund rearrangement. msu.edu

These reactions provide a powerful means to elaborate the structure of the alkyl chain, using the sulfonyl group as a synthetic handle to direct reactivity.

Stereochemical Considerations in Alkyl Chain Modifications

This compound is a chiral molecule, with a stereocenter at the C2 position of the octane chain. This inherent chirality has significant implications for reactions occurring on the alkyl moiety.

When a reaction creates a new stereocenter, for example, by alkylating the C1 or C3 position, the product will be a mixture of diastereomers. The existing stereocenter at C2 can exert stereocontrol over the formation of the new center, leading to a preferential formation of one diastereomer over the other (diastereoselectivity). The outcome is often rationalized using stereochemical models, such as the Felkin-Anh model, which predict the direction of nucleophilic attack on a prochiral center adjacent to an existing stereocenter. researchgate.net

Furthermore, if a reaction temporarily removes the C2 stereocenter (for instance, through a process that involves a planar intermediate), subsequent steps may proceed with a loss of stereochemical information, leading to a racemic or diastereomeric mixture. Therefore, careful consideration of the reaction mechanism is crucial when planning synthetic routes involving chiral sulfones to control the stereochemical outcome of the final product.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Aromatic substitution reactions are fundamental to the functionalization of benzene and its derivatives. Depending on the nature of the attacking species, these reactions are classified as either electrophilic or nucleophilic.

The octane-2-sulfonyl group ([-SO_2CH(CH_3)(C_6H_{13})]] exerts a powerful influence on the reactivity of the attached benzene ring. This influence stems from its strong electron-withdrawing nature, which affects both electrophilic and nucleophilic substitution pathways.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The sulfonyl group is a deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.org This deactivation occurs because the sulfonyl group withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less attractive to incoming electrophiles. wikipedia.org

Furthermore, the sulfonyl group acts as a meta-director. During the reaction, the intermediate carbocation (arenium ion) is most stabilized when the electrophile adds to the meta position relative to the sulfonyl group. byjus.com Attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is highly destabilizing. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.comsavemyexams.com The sulfonation of benzene, for instance, is a reversible reaction that involves heating benzene with fuming sulfuric acid to produce benzenesulfonic acid. byjus.com

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH, -NH2, -OR | Strongly Electron-Donating | Strongly Activating | Ortho, Para |

| -Alkyl (e.g., -CH3) | Electron-Donating | Activating | Ortho, Para |

| -H | Neutral | Baseline | N/A |

| -Halogen (-F, -Cl, -Br, -I) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| -SO2R (e.g., Octane-2-sulfonyl) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -NO2, -CN, -C(O)R | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-withdrawing nature of the sulfonyl group activates the benzene ring for nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. byjus.com Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. masterorganicchemistry.com However, a potent electron-withdrawing group like the sulfonyl group can sufficiently decrease the electron density of the ring, making it susceptible to nucleophilic attack. wikipedia.orgbyjus.com

For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org If this compound were further substituted with a good leaving group like fluorine or chlorine at an ortho or para position, it would be expected to undergo SNAr reactions with various nucleophiles. libretexts.org

| Requirement | Description | Example |

|---|---|---|

| Electron-Poor Aromatic Ring | The ring must be activated by at least one strong electron-withdrawing group. | -NO2, -SO2R, -CN |

| Good Leaving Group | A group that can depart with its electron pair must be present on the ring. | -F, -Cl, -Br, -I, -OTs |

| Strong Nucleophile | A species with a lone pair of electrons to attack the ring. | -OH, -OR, NH3, RNH2 |

| Correct Regiochemistry | The electron-withdrawing group must be ortho or para to the leaving group to stabilize the intermediate. libretexts.org | p-Nitrochlorobenzene reacts much faster than m-nitrochlorobenzene. |

Radical Processes in the Chemistry of this compound

Beyond ionic reactions, sulfonyl compounds are versatile participants in reactions involving radical intermediates. Alkyl aryl sulfones can serve as precursors to sulfur-centered and carbon-centered radicals, opening avenues for various chemical transformations.

While sulfonyl radicals (RSO₂•) are more directly accessible from sulfonyl compounds, the generation of sulfinyl radicals (RSO•) is also a significant area of sulfur radical chemistry. Sulfinyl radicals have historically been challenging to utilize in synthesis due to issues with stability and reversible additions. nih.govresearchgate.net

A contemporary strategy for generating sulfinyl radicals involves the use of sulfinyl sulfones as precursors. nih.govresearchgate.net These compounds can undergo S-S bond cleavage to produce both a sulfonyl radical and a sulfinyl radical. researchgate.net These reactions often proceed through a sequence where the more reactive sulfonyl radical first adds to an unsaturated bond, followed by coupling with the sulfinyl radical. nih.govresearchgate.net Although this compound is a simple sulfone and not a sulfinyl sulfone, understanding this chemistry is key to the broader context of sulfur-centered radicals. The direct generation of sulfinyl radicals from aryl sulfoxides via photolysis has also been studied, providing strong evidence for α-cleavage as the primary photochemical process. acs.org

Alkyl aryl sulfones are valuable in radical chemistry, primarily as precursors that can lead to the formation of new carbon-carbon and carbon-sulfur bonds. The addition of sulfonyl radicals to unsaturated systems like alkenes and alkynes is a well-established method for creating functionalized sulfonyl compounds. nih.gov

Recent advances have demonstrated the utility of sulfones in metal-catalyzed radical cross-coupling reactions. nih.gov For instance, certain alkyl sulfones can act as coupling partners in nickel-catalyzed reactions with aryl zinc reagents, enabling the formation of C(sp²)–C(sp³) bonds. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from precursors like sulfone-substituted tetrazoles, which can then be trapped by electron-deficient olefins in coupling reactions. acs.org These methods highlight the growing importance of sulfones as versatile building blocks in modern synthetic chemistry. nih.govrsc.org

| Reaction Type | Sulfonyl Precursor | Reaction Partner | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Radical Addition | Allylsulfonic acid derivatives | Aryl alkyl alkynes | CF3 radical initiator | Tetra-substituted alkenes | nih.gov |

| Radical Cross-Coupling | Alkyl sulfones (redox-active) | Aryl zinc reagents | Nickel catalyst | Aryl-alkyl coupled products | nih.gov |

| Photoredox Coupling | Sulfone-substituted tetrazoles | Electron-deficient olefins (e.g., acrylates) | Iridium photoredox catalyst, visible light | Dialkyl sulfones | acs.org |

| Reductive Cross-Coupling | Redox-active alkyl sulfones | Aryl bromides | Reducing conditions | C(sp3)-aryl bonds | chemrxiv.org |

Mechanistic Elucidation in Octane 2 Sulfonyl Benzene Chemistry

Investigation of Reaction Pathways and Transition States in Sulfone Synthesis

The synthesis of sulfones, including (Octane-2-sulfonyl)-benzene, can be achieved through several pathways, most commonly via the oxidation of corresponding thioethers or through Friedel-Crafts-type reactions. wikipedia.org Each pathway involves distinct transition states that dictate the reaction's feasibility and outcome.

One primary route is the oxidation of (octan-2-yl)(phenyl)sulfane. This reaction typically proceeds through a sulfoxide (B87167) intermediate. wikipedia.org The oxidation from sulfide (B99878) to sulfoxide and then to sulfone involves the stepwise addition of oxygen atoms. The transition state for each oxidation step involves the interaction of the sulfur atom's lone pair with the oxidant, such as hydrogen peroxide or a peroxy acid. The energy of these transition states can be influenced by the choice of catalyst and reaction conditions, allowing for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org For instance, catalysts like tantalum carbide and niobium carbide have been shown to selectively yield sulfoxides or sulfones, respectively, from the oxidation of sulfides with hydrogen peroxide. organic-chemistry.org

Another significant pathway is the Friedel-Crafts sulfonylation of benzene (B151609) with octane-2-sulfonyl halide, or a related electrophilic sulfur reagent, in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. wikipedia.org This reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the sulfonyl halide, generating a highly electrophilic sulfonyl cation or a polarized complex. This electrophile then attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The transition state leading to this intermediate is the rate-determining step. The subsequent loss of a proton from the ring restores aromaticity and yields the final product, this compound.

Radical pathways have also emerged for C-S bond formation. mdpi.com These can involve the coupling of an aryl radical with a sulfur-containing species. For example, a sulfonyl radical can be generated and added to an aromatic system, although this is more common for the synthesis of vinyl sulfones. rsc.org

| Synthetic Pathway | Key Reactants | Typical Catalyst/Reagent | General Transition State/Intermediate |

| Thioether Oxidation | (Octan-2-yl)(phenyl)sulfane, Oxidant (e.g., H₂O₂) | Metal catalysts (e.g., TaC, NbC) | Nucleophilic attack of sulfur on the oxidant |

| Friedel-Crafts Sulfonylation | Benzene, Octane-2-sulfonyl chloride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Sigma complex (Wheland intermediate) |

| Sulfinate Alkylation | Sodium benzenesulfinate, 2-bromooctane (B146060) | Phase-transfer catalyst | Sₙ2 transition state |

| Radical Addition | Aryldiazonium salt, SO₂, Octene | Copper(I) catalyst | Sulfonyl radical intermediate |

Characterization of Reactive Intermediates in Transformations

The transformations of this compound involve various reactive intermediates, stemming from the strong electron-withdrawing nature of the sulfonyl group. wikipedia.org The characterization of these transient species is fundamental to understanding the reaction mechanisms.

Carbanions (α-Sulfonyl Anions): The protons on the carbon atom alpha to the sulfonyl group (the C2 position of the octane (B31449) chain) are significantly acidified. In the presence of a strong, non-nucleophilic base, this position can be deprotonated to form a resonance-stabilized carbanion. wikipedia.org This enolate-like intermediate is a powerful nucleophile and is central to many carbon-carbon bond-forming reactions in sulfone chemistry, such as the Julia olefination. wikipedia.org

Radicals: Sulfones can participate in radical reactions. For instance, reductive desulfonylation can proceed through radical intermediates. researchgate.net In the synthesis of some sulfones, particularly β-keto sulfones, a sulfonyl radical, generated from sources like aryldiazonium salts and sulfur dioxide, acts as a key intermediate that adds to an alkyne. rsc.org

Sulfonium (B1226848) Intermediates: In reactions like the Pummerer rearrangement, sulfoxides (which are precursors to sulfones) are activated to form sulfonium ions. acs.org While less common for sulfones themselves, related transformations can involve intermediates where the sulfur atom bears a positive charge, particularly when activated by strong electrophiles. acs.org

Sulfenic Acids: While more directly related to the metabolism of sulfur-containing drugs, sulfenic acids can be transient intermediates in the S-oxidation of sulfur compounds. nih.gov These highly reactive species can undergo further oxidation to sulfinic and sulfonic acids. nih.gov

| Intermediate Type | Formation Condition | Key Characteristics | Role in Transformations |

| α-Sulfonyl Carbanion | Deprotonation with a strong base | Nucleophilic, resonance-stabilized | C-C bond formation (e.g., alkylation, Julia olefination) |

| Sulfonyl Radical | Radical initiator, photolysis, or redox reaction | Electrophilic radical | Addition to alkenes/alkynes, cyclization reactions |

| Sulfonium Ion | Activation of sulfoxide with electrophile | Electrophilic sulfur center | Pummerer and related rearrangements |

| Organosamarium Intermediate | Reduction with SmI₂ | Chelated metal complex | Reductive elimination and desulfonylation reactions nih.gov |

Kinetic Studies and Reaction Rate Analyses

Kinetic studies provide quantitative insight into reaction mechanisms by measuring the rate at which reactants are converted into products. For the synthesis and reactions of this compound, analyzing reaction rates helps to determine reaction orders, rate constants, and activation energies, which are essential for optimizing conditions and validating proposed pathways. pu.edu.pkresearchgate.net

For example, in the Friedel-Crafts synthesis of this compound, the reaction rate would typically be dependent on the concentrations of the benzene substrate, the sulfonyl chloride, and the Lewis acid catalyst. A kinetic analysis might reveal a rate law such as:

Rate = k[(Octane-2-sulfonyl chloride)][Benzene][AlCl₃]

This would suggest a termolecular transition state or a pre-equilibrium involving the formation of the active electrophile. More complex rate laws can indicate multi-step mechanisms. rsc.org

Similarly, for the base-mediated alkylation of the α-sulfonyl carbanion derived from this compound, kinetic studies can elucidate the role of the base in the rate-determining step. If the deprotonation step is slow and rate-determining, the rate will depend on the concentrations of both the sulfone and the base. If deprotonation is rapid and the subsequent nucleophilic attack is slow, the rate may be independent of the base concentration (at sufficient levels).

The oxidation of sulfur dioxide on particle surfaces, a related heterogeneous process, has been shown to be first order in SO₂ and zero order in the oxidant (O₃), indicating that the adsorption of SO₂ is the rate-determining step. copernicus.org This highlights how kinetic analysis can pinpoint the slowest step in a reaction sequence.

Illustrative Kinetic Data for Sulfone Synthesis The following table presents hypothetical data to illustrate a typical kinetic analysis.

| Experiment | [Substrate] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

From this illustrative data, doubling the substrate concentration doubles the rate (first order), while doubling the reagent concentration quadruples the rate (second order), suggesting a rate law of Rate = k[Substrate]¹[Reagent]².

Stereoselectivity and Regioselectivity in this compound Formation and Reaction

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. study.com In the synthesis of this compound via Friedel-Crafts reaction, the sulfonylation occurs exclusively on the benzene ring and not the octane chain, demonstrating high chemoselectivity. In reactions involving substituted benzenes, the existing substituent would direct the incoming sulfonyl group according to established rules (ortho/para for electron-donating groups, meta for electron-withdrawing groups).

In the synthesis of vinyl sulfones via the addition of sulfinic acids to alkynes, the regioselectivity can be controlled. Typically, radical additions lead to anti-Markovnikov products, while gold-catalyzed reactions can favor the Markovnikov product. thieme-connect.com

Stereoselectivity is the preferential formation of one stereoisomer over another. study.com The this compound molecule is chiral, with a stereocenter at the C2 position of the octane chain. A synthesis starting from racemic 2-octanol (B43104) or 2-bromooctane would result in a racemic mixture of the sulfone. However, starting with an enantiomerically pure precursor would allow for the synthesis of an enantiomerically enriched or pure sulfone, assuming the stereocenter is not affected during the reaction (e.g., in a thioether oxidation or an Sₙ2 reaction with a sulfinate).

Reactions at the alpha-carbon can also be stereoselective. The formation and subsequent reaction of the α-sulfonyl carbanion can proceed with high diastereoselectivity, influenced by steric hindrance from the bulky sulfonyl group and the rest of the molecule. In the reduction of allylic hydroxy sulfones with samarium(II) iodide, selectivity is thought to arise from the formation of a chelated organosamarium intermediate, which directs intramolecular protonation from a specific face. nih.gov Similarly, radical cyclization reactions involving sulfone-tethered alkenoic acids can exhibit high diastereoselectivity and a reversal of regioselectivity based on the substitution pattern of the alkene. nih.gov

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Substrate Control | Electronic nature of substituents on an aromatic ring directs electrophilic attack. Alkene substitution pattern dictates radical addition stability. nih.gov | Pre-existing stereocenters can direct incoming reagents to one face of the molecule (diastereoselectivity). nih.gov |

| Reagent/Catalyst Control | Choice of catalyst (e.g., gold vs. radical initiator) can reverse the regioselectivity of addition to alkynes. thieme-connect.com | Chiral catalysts or reagents can induce the formation of one enantiomer over another (enantioselectivity). |

| Steric Hindrance | Bulky groups can block certain reaction sites, favoring reaction at less hindered positions. | The bulky sulfonyl group can direct attack at the adjacent α-carbon, leading to a preferred diastereomer. |

Strategic Applications of Octane 2 Sulfonyl Benzene in Modern Organic Synthesis

(Octane-2-sulfonyl)-benzene as a Key Building Block in Complex Molecular Architectures

There is no available scientific literature demonstrating the use of this compound as a key building block in the synthesis of complex molecular architectures.

Utilization in Multicomponent Reactions

No published research articles or reviews indicate that this compound has been utilized as a reactant or substrate in any multicomponent reactions.

Role as a Temporary Activating Group in Synthetic Sequences

The inherent electron-withdrawing nature of the sulfonyl group makes it a deactivating group in the context of electrophilic aromatic substitution. While sulfonyl groups can be used as temporary blocking or directing groups, there are no specific examples of this compound being employed as a temporary activating group in synthetic sequences.

Stereocontrol Applications in Organic Transformations

The presence of a stereocenter in the octyl chain of this compound suggests a potential for its use in stereocontrol. However, there is no documented evidence of this compound being used to control the stereochemical outcome of any organic transformations.

Future Research Trajectories and Unexplored Frontiers in Octane 2 Sulfonyl Benzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of alkyl aryl sulfones, including (Octane-2-sulfonyl)-benzene, traditionally involves methods that may utilize harsh reagents or generate significant waste. Future research is expected to focus on developing more environmentally friendly and efficient synthetic pathways. Key areas of exploration will likely include:

Catalytic Cross-Coupling Reactions: The development of novel catalyst systems, particularly those based on abundant and non-toxic metals like iron or copper, could enable more direct and atom-economical synthesis. These methods could potentially couple a derivative of octene or octane (B31449) with a benzenesulfonyl precursor.

C-H Activation/Functionalization: Direct functionalization of C-H bonds in octane to introduce the benzenesulfonyl group represents a highly efficient and sustainable approach. While challenging, advancements in this area would significantly reduce the number of synthetic steps and the generation of byproducts.

Green Solvents and Reaction Conditions: A shift towards the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions will be a critical aspect of sustainable synthesis. Microwave-assisted and mechanochemical methods could also be explored to reduce reaction times and energy consumption.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Cross-Coupling | High atom economy, potential for milder reaction conditions. | Catalyst cost and stability, substrate scope. |

| C-H Activation | Reduces synthetic steps, minimizes pre-functionalization. | Regioselectivity, catalyst development for inert C-H bonds. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. | Solvent compatibility, scalability of alternative energy sources. |

Exploration of Unconventional Reactivity Patterns

The reactivity of the sulfonyl group and the adjacent alkyl and aryl moieties in this compound presents opportunities for exploring novel chemical transformations. Future research could uncover unique reactivity patterns by investigating:

Asymmetric Transformations: The chiral center at the second position of the octane chain offers a handle for stereoselective reactions. Research into catalysts that can differentiate between the enantiomers of this compound or induce asymmetry in its derivatives could lead to the synthesis of enantiopure compounds with potential applications in materials science or as chiral auxiliaries.

Sulfonyl Group as a Leaving Group: While sulfonyl groups are typically robust, under specific conditions, they can act as leaving groups. Investigating novel reagents and conditions that facilitate the cleavage of the C-S bond could open up new synthetic pathways for functionalizing the octane or benzene (B151609) fragments.

Photoredox Catalysis: The use of visible light to initiate chemical reactions has revolutionized organic synthesis. Exploring the behavior of this compound under photoredox conditions could lead to the discovery of unprecedented reaction pathways, such as radical-mediated functionalizations of the alkyl chain or the aromatic ring.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. For a compound like this compound, future research in this area would likely involve:

Development of Continuous Synthesis Protocols: Designing and optimizing a continuous flow process for the synthesis of this compound would enable on-demand production and could facilitate the safe handling of potentially hazardous reagents.

In-line Purification and Analysis: Integrating purification techniques, such as continuous liquid-liquid extraction or chromatography, directly into the flow system would streamline the manufacturing process. Real-time analytical methods, like in-line spectroscopy, could be employed for immediate quality control.

Automated Reaction Optimization: The use of automated systems and machine learning algorithms to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) in a flow reactor could significantly accelerate the development of efficient synthetic routes.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging and requires re-optimization. | More straightforward by extending reaction time or using larger reactors. |

| Safety | Potential for thermal runaways with large reaction volumes. | Enhanced heat and mass transfer, smaller reaction volumes improve safety. |

| Process Control | Limited control over reaction parameters throughout the vessel. | Precise control over temperature, pressure, and mixing. |

| Reproducibility | Can be variable between batches. | Generally higher due to consistent reaction conditions. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, properties, and reaction mechanisms of this compound is crucial for its rational application and the development of new chemistries. Advanced analytical and computational tools will play a pivotal role in this endeavor:

Advanced NMR and Mass Spectrometry Techniques: Two-dimensional NMR techniques and high-resolution mass spectrometry will be essential for unambiguous structure elucidation and the characterization of any reaction intermediates or byproducts.

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable kinetic and mechanistic data.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure of this compound, predict its reactivity, and elucidate the mechanisms of its formation and subsequent transformations. These theoretical studies can guide experimental design and help to rationalize observed outcomes.

By pursuing these future research trajectories, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for potential new applications and more sustainable chemical processes.

Q & A

Q. What are the established synthetic routes for (Octane-2-sulfonyl)-benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of octane derivatives using reagents like sulfur trioxide complexes or sulfonic acid derivatives. Key steps include:

- Substitution Reactions : Reacting octane-2-thiol with benzene derivatives under oxidizing conditions (e.g., hydrogen peroxide or m-chloroperbenzoic acid) to form the sulfonyl group .

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency in aromatic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction yields by stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm sulfonyl group attachment to the octane backbone. Chemical shifts for sulfonyl protons typically appear at δ 3.0–3.5 ppm .

- IR Spectroscopy : Strong absorption bands near 1150–1300 cm⁻¹ (asymmetric SO₂ stretch) and 1320–1370 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonyl functionality .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for the sulfonyl moiety .

Q. What are the primary challenges in determining the physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Purity Control : Impurities from incomplete sulfonylation can skew melting point data. Recrystallization in ethanol/water mixtures is recommended .

- Solubility Profiling : Use a tiered solvent approach (polar to nonpolar) to assess solubility. DMSO is often effective due to the compound’s polar sulfonyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrophilic sites. The sulfonyl group’s electron-withdrawing nature directs substitution to meta positions on the benzene ring .

- Reaction Pathway Simulation : Software like Gaussian or ORCA models transition states for sulfonyl group participation in nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct effects from off-target interactions .

- Meta-Analysis : Systematically review studies to identify confounding variables (e.g., solvent choice in bioassays affecting compound stability) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Molecular mechanics simulations (e.g., MM2) quantify steric hindrance around the sulfonyl group, which biases reactivity toward less hindered positions .

- Electronic Profiling : Hammett constants (σ) correlate substituent effects on reaction rates. Electron-withdrawing groups on benzene enhance sulfonyl group activation toward nucleophiles .

Q. What experimental designs mitigate degradation issues during long-term stability studies of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) and humidity chambers to simulate aging. Monitor degradation via HPLC with UV detection at 254 nm .

- Protective Formulations : Encapsulation in cyclodextrins or lipid nanoparticles reduces hydrolysis of the sulfonyl group .

Data-Driven Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) across different studies?

- Methodological Answer :

- Reference Standards : Calibrate instruments using certified reference materials (CRMs) from NIST or PubChem .

- Collaborative Validation : Share raw spectral data via repositories like ChemSpider to enable cross-lab reproducibility checks .

Q. What are the best practices for constructing a reaction database for this compound derivatives?

- Methodological Answer :

- Structured Data Entry : Use platforms like Reaxys or SciFinder to catalog reaction conditions, yields, and characterization data. Tag entries with keywords (e.g., “sulfonylation”) for searchability .

- Contradiction Flagging : Annotate entries with conflicting results (e.g., divergent yields for the same reaction) and propose hypotheses (e.g., solvent purity variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.